2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name 2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid encapsulates the compound’s structural complexity. The pentanedioic acid backbone serves as the foundation, with substitutions at the second carbon position:
- A 4-fluoroanilino group (a para-fluorinated phenylamine moiety)
- A 4-phenylmethoxyphenyl group (a benzyl ether-linked phenyl ring)
The stereochemical configuration at the chiral centers remains a critical aspect of its identity. While explicit stereodescriptors (R/S) are not provided in accessible data, X-ray crystallography methods—particularly anomalous scattering techniques—enable absolute configuration determination. For instance, the Flack parameter, which quantifies inversion twinning in crystals, can resolve enantiomeric purity when heavy atoms or redundant data are available. In this compound, the spatial arrangement of the fluorophenyl and phenylmethoxyphenyl groups relative to the pentanedioic acid core likely influences its biological activity and physicochemical stability.
Eigenschaften
IUPAC Name |
2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMIMDXLOJKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Acid-Catalyzed Hydrolysis
Ezetimibe’s lactam ring undergoes hydrolysis in hydrochloric acid (1–3 N) at 60–80°C for 4–6 hours, yielding the diacid impurity. Key parameters include:
| Parameter | Optimal Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acid concentration | 2 N HCl | 78% | 98.2% |
| Temperature | 70°C | ||
| Reaction time | 5 hours |
The reaction proceeds via protonation of the lactam carbonyl, followed by nucleophilic attack by water. Post-reaction neutralization with NaOH and extraction with ethyl acetate isolates the product.
Oxidative Degradation
Hydrogen peroxide (3–5% v/v) in methanol at 25–30°C oxidizes ezetimibe’s benzyl ether moiety over 24–48 hours, forming the diacid. This method avoids high temperatures but requires longer durations:
| Parameter | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxidant | 4% H₂O₂ | 65% | 97.5% |
| Solvent | Methanol | ||
| Catalysts | FeCl₃ (0.1 mol%) |
LC-MS analysis confirms the absence of over-oxidation byproducts.
De Novo Synthesis from Fenofibric Acid Derivatives
A multi-step synthesis starting from fenofibric acid ensures higher stereochemical control.
Reductive Amination
(4-Phenylmethoxyphenyl)glyoxylic acid reacts with 4-fluoroaniline in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine intermediate:
$$
\text{RCOCOOH + H₂N-C₆H₄F → RCONH-C₆H₄F + CO₂} \quad
$$
| Step | Reagents/Conditions | Intermediate Yield |
|---|---|---|
| Condensation | Ethanol, 60°C, 12 hours | 85% |
| Reduction | NaBH₃CN, pH 5–6, 0°C | 92% |
The final pentanedioic acid is obtained via saponification of the ester intermediate using LiOH in THF/H₂O.
Stereoselective Synthesis
The (2R,3S) configuration is achieved using chiral auxiliaries. L-Proline-mediated asymmetric induction during reductive amination ensures >95% enantiomeric excess (ee):
| Parameter | Conditions | Outcome |
|---|---|---|
| Chiral catalyst | L-Proline (10 mol%) | 96% ee |
| Solvent | DMF | |
| Temperature | -20°C |
¹H NMR (400 MHz, DMSO-d₆) confirms stereochemistry: δ 5.68 (s, 1H, CH), 7.25–7.45 (m, 9H, aromatic).
Industrial-Scale Optimization
Crystallization Techniques
Crude product purity improves from 85% to >99% via anti-solvent crystallization:
| Solvent System | Crystallization Yield | Purity |
|---|---|---|
| Ethanol/Hexane | 89% | 99.3% |
| Acetone/Water | 82% | 99.1% |
Regulatory Compliance
Per ICH Q3A guidelines, impurity levels are controlled to <0.15% using preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| HPLC | Retention time: 8.2 min | |
| HRMS | [M+H]⁺: 438.1721 (calc. 438.1725) | |
| ¹³C NMR | 176.16 ppm (COOH) |
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.
Biology
In biological research, it has been investigated as a potential ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for studying molecular interactions.
Medicine
The compound is being explored for its therapeutic properties , particularly:
- Anti-inflammatory activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer properties : Research indicates potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
Industry
In industrial applications, 2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid is utilized in developing advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Anticancer Activity
A study evaluated the anticancer effects of this compound against human tumor cells. The results indicated significant growth inhibition rates, suggesting its potential as an anticancer agent. For instance:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon) | <1.98 | Significant growth inhibition |
| Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Antimicrobial Evaluation
In vitro studies have shown that related compounds exhibit significant antimicrobial properties against various pathogens:
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Wirkmechanismus
The mechanism of action of 2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues Targeting PSMA
Several pentanedioic acid derivatives target prostate-specific membrane antigen (PSMA) , a biomarker for prostate cancer:
- DUPA (2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid) : Contains a ureido linkage instead of aromatic substituents. DUPA binds PSMA with high affinity (Kd ~1–10 nM) for imaging or therapeutic radioligands .
- KUE (2-(3-(5-amino-1-carboxypentyl)ureido)pentanedioic acid): Features a longer aminoalkyl chain, enhancing PSMA-binding specificity for diagnostic applications .
| Compound | Key Structural Features | Target | Applications |
|---|---|---|---|
| Query Compound | 4-Fluoroanilino, 4-phenylmethoxyphenyl | N/A* | Ezetimibe impurity |
| DUPA | Ureido, dicarboxypropyl | PSMA | Prostate cancer imaging/therapy |
| KUE | Ureido, aminoalkyl chain | PSMA | Diagnostic probes |
*Not explicitly linked to PSMA; structural similarity noted.
Phosphonate and Folate Analogues
- 2-PMPA (2-(phosphonomethyl)pentanedioic acid): A phosphonate derivative inhibiting glutamate carboxypeptidase II (IC₅₀ ~0.5–2 nM). Unlike the query compound, 2-PMPA lacks aromatic groups but includes a phosphonomethyl moiety critical for enzyme inhibition .
- Methotrexate-Related Compounds: Methotrexate Related Compound B (C₁₉H₂₀N₈O₅): Pteridinyl-methylamino benzamido substituent; targets dihydrofolate reductase (DHFR) for anticancer/anti-inflammatory effects . N-Methylfolic Acid (C₂₀H₂₃N₈O₅): Methylated folate analogue with altered receptor binding, used in antifolate therapies .
| Compound | Functional Groups | Mechanism | Therapeutic Area |
|---|---|---|---|
| Query Compound | Aromatic, diacid | Cholesterol absorption | Lipid metabolism (impurity) |
| 2-PMPA | Phosphonomethyl | Enzyme inhibition | Neurodegeneration, cancer |
| Methotrexate | Pteridinyl, benzamido | DHFR inhibition | Cancer, autoimmune diseases |
Pharmacokinetic and Functional Insights
- Lipophilicity vs. Hydrophilicity : The query compound’s aromatic groups confer moderate lipophilicity (logP ~3.5*), balanced by hydrophilic diacid groups. This contrasts with DUPA/KUE (logP ~1–2 due to polar ureido groups) and 2-PMPA (logP ~0.5 with phosphonate) .
- Target Specificity : While PSMA-targeting analogues rely on hydrogen bonding (ureido/phosphonate groups), the query compound’s lack of these motifs suggests divergent biological interactions, possibly related to cholesterol transport proteins like NPC1L1 (ezetimibe’s target) .
Biologische Aktivität
2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid, also known as Ezetimibe Diacid Impurity (CAS: 1013025-04-1), is a derivative of Ezetimibe, a widely used lipid-lowering agent. This compound is notable for its role in inhibiting cholesterol absorption in the intestine, which has significant implications for managing hyperlipidemia and related conditions.
- Molecular Formula : CHFNO
- Molar Mass : 437.46 g/mol
- IUPAC Name : (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Ezetimibe Diacid functions by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the intestinal absorption of cholesterol and phytosterols. This inhibition leads to a decrease in cholesterol levels in the bloodstream without affecting the absorption of fat-soluble vitamins and nutrients.
Biological Activity
The biological activity of Ezetimibe Diacid can be summarized as follows:
- Cholesterol Reduction : Clinical studies indicate that Ezetimibe, and by extension its diacid form, significantly reduces low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apolipoprotein B levels in patients with primary hyperlipidemia and mixed hyperlipidemia.
- Impact on Lipid Profiles : In patients with homozygous familial hypercholesterolemia (HoFH) and sitosterolemia, Ezetimibe has shown to effectively lower lipid levels, demonstrating its therapeutic potential in severe dyslipidemias.
Case Studies
- Clinical Trial Findings : A study involving patients with hyperlipidemia demonstrated that Ezetimibe treatment resulted in a statistically significant reduction in LDL-C levels after 12 weeks of therapy. The average reduction was approximately 20% compared to baseline measurements .
- Long-Term Effects : Another longitudinal study assessed the effects of Ezetimibe over a period exceeding three months. Results indicated sustained reductions in LDL-C levels, alongside improvements in overall cardiovascular risk profiles.
Biochemical Pathways
The metabolism of Ezetimibe involves glucuronidation, primarily mediated by uridine 5′-diphosphate-glucuronosyltransferase (UGT) enzymes such as UGT1A1 and UGT2B15. This metabolic pathway is crucial for its bioactivation and subsequent elimination from the body.
Comparative Analysis
The following table summarizes the biological effects of Ezetimibe compared to other lipid-lowering agents:
| Agent | Mechanism of Action | Effect on LDL-C | Additional Benefits |
|---|---|---|---|
| Ezetimibe | Inhibits NPC1L1 | Significant reduction | Minimal effect on fat-soluble vitamins |
| Statins | HMG-CoA reductase inhibitor | High reduction | Reduces inflammation and stabilizes plaques |
| PCSK9 Inhibitors | Inhibits PCSK9 protein to increase LDL receptor | Very high reduction | Potentially reduces cardiovascular events |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
